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An In-Depth Technical Guide to 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (CAS 81654-

02-6): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary
2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole is a highly functionalized heterocyclic building

block of significant interest to the pharmaceutical and agrochemical industries. Its structure is

distinguished by three key features: the imidazole core, a recognized "privileged structure" in

medicinal chemistry; two bromine substituents that serve as versatile synthetic handles for

cross-coupling reactions; and a trifluoromethyl (CF₃) group, which is known to profoundly

enhance critical drug-like properties.[1][2] This combination makes the molecule an

exceptionally valuable precursor for constructing complex, biologically active compounds. This

guide provides a comprehensive technical overview of its properties, plausible synthetic routes,

key reactivity patterns, and strategic applications, designed for researchers, chemists, and drug

development professionals.

The Strategic Importance of the Trifluoromethyl-
Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle present in numerous clinically

important drugs, including antifungals (e.g., clotrimazole), antiulcer agents (e.g., cimetidine),

and antihypertensives (e.g., losartan).[3][4] Its prevalence stems from its ability to participate in
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hydrogen bonding and coordinate with metallic centers in enzymes, acting as a bioisostere for

other functional groups.[4]

The incorporation of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern

medicinal chemistry.[5][6] The CF₃ group is a compact yet potent modulator of molecular

properties:

Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to

oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a

drug candidate.

Lipophilicity: With a Hansch π value of +0.88, the CF₃ group significantly increases

lipophilicity, which can improve a molecule's ability to cross cellular membranes.[2]

Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic

profile of the imidazole ring, which can lead to stronger and more selective interactions with

biological targets.[2]

Bioavailability: The culmination of these effects often leads to improved oral bioavailability

and a more favorable pharmacokinetic profile.[2]

The subject compound, 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole, synergistically

combines these features, presenting a pre-functionalized scaffold ready for elaboration into

novel therapeutic and agrochemical agents.[1]

Physicochemical and Spectroscopic Properties
The known and predicted properties of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole are

summarized below. This data is critical for planning synthetic transformations, purification, and

storage.
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Property Value Reference(s)

CAS Number 81654-02-6 [7][8][9]

Molecular Formula C₄HBr₂F₃N₂ [1][8]

Molecular Weight 293.87 g/mol [1][8]

Appearance Solid [8]

Melting Point 166-168 °C [1]

Boiling Point 313.4 ± 52.0 °C (Predicted) [1]

Density 2.316 ± 0.06 g/cm³ (Predicted) [1]

Purity ≥95% (Commercially available) [8]

Storage Conditions 2-8°C, under inert atmosphere [1]

InChI Key
JOTAIPGEZUZEEJ-

UHFFFAOYSA-N
[8]

SMILES FC(F)(F)c1nc(Br)[nH]c1Br

Inferred Spectroscopic Characteristics
While detailed, published experimental spectra for this specific molecule are not readily

available, its structure allows for the confident prediction of key spectroscopic features.

¹H NMR: A broad singlet is expected for the N-H proton, typically in the downfield region (>10

ppm), which may be exchangeable with D₂O.

¹³C NMR: Four distinct carbon signals are expected. The carbon bearing the CF₃ group will

appear as a quartet due to C-F coupling. The two bromine-bearing carbons will be in the

aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of

the adjacent substituents.

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

Mass Spectrometry (EI/ESI): The mass spectrum will exhibit a characteristic isotopic pattern

for a dibrominated compound. The molecular ion region will show three major peaks (M,
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M+2, M+4) with a relative intensity ratio of approximately 1:2:1, resulting from the natural

abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

Synthesis and Mechanistic Considerations
A plausible and efficient laboratory synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-
imidazole involves the direct electrophilic bromination of a suitable precursor, 4-

(trifluoromethyl)-1H-imidazole. The choice of brominating agent is critical for controlling the

reaction and maximizing yield.

Proposed Synthetic Workflow
The direct bromination of 4-(trifluoromethyl)-1H-imidazole using a brominating agent like N-

Bromosuccinimide (NBS) in a suitable solvent is a standard approach for introducing bromine

atoms onto an electron-rich imidazole ring.[11] The strong electron-withdrawing nature of the

CF₃ group deactivates the ring somewhat compared to unsubstituted imidazole, but the C2 and

C5 (equivalent to C4 in the other tautomer) positions remain susceptible to electrophilic attack.

Proposed Synthesis of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole

4-(Trifluoromethyl)
-1H-imidazole

> 2.0 eq. NBS
Solvent (e.g., MeCN)
Room Temperature

2,4-Dibromo-5-(trifluoromethyl)
-1H-imidazole

(CAS 81654-02-6)

Click to download full resolution via product page

Caption: Proposed synthetic route via electrophilic bromination.

Rationale for Experimental Choices
Starting Material: 4-(Trifluoromethyl)-1H-imidazole is commercially available and serves as

the logical precursor.

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine

(Br₂). NBS is a solid, making it safer and easier to handle. It provides a low, steady

concentration of electrophilic bromine, which helps to minimize over-bromination and other
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side reactions. Using slightly more than two equivalents is necessary to achieve

dibromination.

Solvent: Acetonitrile (MeCN) or chlorinated solvents are common choices for such reactions

as they are relatively inert and can dissolve both the substrate and the reagent.

Temperature: These reactions are often run at room temperature to provide a controlled

reaction rate without requiring heating or excessive cooling.

Chemical Reactivity and Strategic Application in
Synthesis
The primary synthetic utility of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole lies in the

differential reactivity of its two carbon-bromine bonds, enabling selective functionalization

through metal-catalyzed cross-coupling reactions. While direct comparative studies on this

specific molecule are limited, established principles of imidazole chemistry suggest that the C2-

Br bond is generally more susceptible to oxidative addition by a palladium catalyst than the C4-

Br bond.[12][13] This regioselectivity is a powerful tool for synthetic chemists.

This allows for a stepwise approach where the more reactive C2 position can be functionalized

first, followed by a second, distinct coupling reaction at the C4 position.
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2,4-Dibromo-5-(CF3)-1H-imidazole

Suzuki Coupling 1
R¹-B(OH)₂

Pd Catalyst, Base

Selective coupling at C2

2-Aryl-4-bromo-5-(CF3)
-1H-imidazole

Sonogashira Coupling 2
R²-acetylene

Pd/Cu Catalyst, Base

Coupling at C4

2-Aryl-4-alkynyl-5-(CF3)
-1H-imidazole

Click to download full resolution via product page

Caption: Stepwise functionalization via regioselective cross-coupling.

Applications in Drug Discovery and Agrochemicals
This building block is an important precursor for synthesizing molecules with potential biological

activity.[1]

Kinase Inhibitors: The imidazole scaffold is a common feature in kinase inhibitors, which are

crucial in oncology.[14] The C2 and C4 positions can be elaborated with aryl or heteroaryl
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groups designed to interact with the ATP-binding site of target kinases.

Antimicrobial Agents: Halogenated imidazoles are known to possess potent antifungal and

antibacterial properties.[1][14] This compound serves as a starting point for developing new

antimicrobial agents, potentially overcoming existing resistance mechanisms.

Agrochemicals: The principles of medicinal chemistry are often transferable to agrochemical

research. The compound can be used to design novel pesticides and fungicides with

enhanced metabolic stability in the field.[1]

Experimental Protocol: Regioselective Suzuki-
Miyaura Coupling
The following protocol describes a representative procedure for the selective mono-arylation of

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole at the C2 position. This protocol is based on

established methodologies for similar heterocyclic systems and serves as a self-validating

framework.[13]

Objective: To synthesize 2-(4-methoxyphenyl)-4-bromo-5-(trifluoromethyl)-1H-imidazole.

Materials:

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq)

4-Methoxyphenylboronic acid (1.1 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Sodium carbonate (Na₂CO₃) (3.0 eq)

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Nitrogen or Argon gas supply

Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control

Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

a reflux condenser, add 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole (1.0 eq) and 4-

methoxyphenylboronic acid (1.1 eq).

Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (3.0 eq) to the flask.

Solvent Degassing: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat

this cycle three times to ensure an oxygen-free environment. This step is critical as the

palladium catalyst is sensitive to oxygen.

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total

solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

The reaction is typically complete within 4-12 hours. Look for the consumption of the starting

material and the appearance of a new, less polar spot.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and wash with water, followed by brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude product by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate

in hexanes) to isolate the desired mono-arylated product.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and mass spectrometry.

Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken.

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-

resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with

skin and eyes.

Toxicity: While specific toxicity data is not available, compounds of this class may be harmful

if swallowed, inhaled, or absorbed through the skin.[15] Assume it is an irritant.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook
2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole is a potent and versatile chemical tool. Its

trifluoromethyl group provides a metabolic block and modulates electronic properties, while the

differentially reactive bromine atoms offer a gateway to diverse molecular architectures through

regioselective cross-coupling. This makes it an ideal starting point for library synthesis in drug

discovery and agrochemical development. Future research will likely focus on expanding the

portfolio of coupling partners used with this scaffold and exploring the biological activity of its

derivatives against a wider range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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